molecular formula C7H12O B12645487 4-Methylhex-5-enal CAS No. 68235-57-4

4-Methylhex-5-enal

Cat. No.: B12645487
CAS No.: 68235-57-4
M. Wt: 112.17 g/mol
InChI Key: ONNBZNJCHJAMQS-UHFFFAOYSA-N
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Description

4-Methylhex-5-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct structure, which includes a methyl group and an alkene group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the hydroformylation of 4-methyl-1-pentene. This method utilizes a rhodium-based catalyst and operates under high pressure and temperature to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions: 4-Methylhex-5-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylhex-5-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylhex-5-enal involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted .

Comparison with Similar Compounds

  • 4-Methylidenehex-5-enal
  • 4-Methylene-5-hexenal
  • 5-Hexenal, 4-methyl-

Comparison: 4-Methylhex-5-enal is unique due to its specific structure, which includes both a methyl group and an alkene group. This combination allows it to undergo a diverse array of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

68235-57-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3

InChI Key

ONNBZNJCHJAMQS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C=C

Origin of Product

United States

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